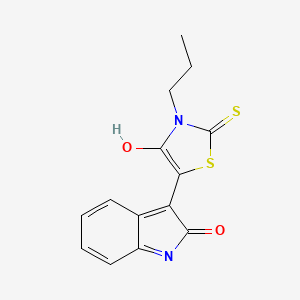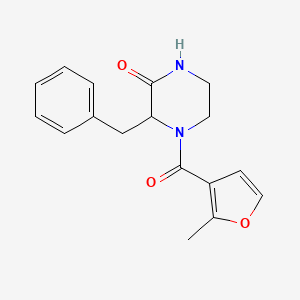![molecular formula C20H17NO2 B6034779 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B6034779.png)
3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, also known as MDBQ, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. MDBQ belongs to the class of benzoquinoline compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is not fully understood. However, it has been proposed that 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and microbial growth. 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been found to have antimicrobial activity against various strains of bacteria and fungi. However, the exact biochemical and physiological effects of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. Additionally, 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been found to have low toxicity and can be administered orally. However, there are also some limitations to using 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one. One area of research is the development of new synthesis methods to improve the yield and purity of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one. Another area of research is the study of the mechanism of action of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, which can provide insight into its therapeutic potential. Additionally, the use of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one in combination with other drugs or therapies is an area of research that holds promise for the treatment of various diseases. Finally, the development of new formulations of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one that improve its solubility and bioavailability is an area of research that can improve its therapeutic potential.
Méthodes De Synthèse
3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one can be synthesized using various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and the Leimgruber-Batcho indole synthesis. The most commonly used method for synthesizing 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is the Pictet-Spengler reaction, which involves the condensation of 4-methoxyphenylamine with 2,3-dihydrobenzo[f]quinoline-1,4-dione in the presence of a catalyst.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have antimicrobial activity against various strains of bacteria and fungi.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-15-9-6-14(7-10-15)18-12-19(22)20-16-5-3-2-4-13(16)8-11-17(20)21-18/h2-11,18,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQWHKGLFNZQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(N2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B6034700.png)
![1-(2-furoyl)-4-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B6034707.png)

![N-[4-(acetylamino)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6034737.png)
![2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6034744.png)
![5-(diethylamino)-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6034754.png)
![7-benzyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034760.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6034768.png)
![2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6034774.png)
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6034776.png)


![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6034798.png)
![methyl 2-[(4-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6034800.png)